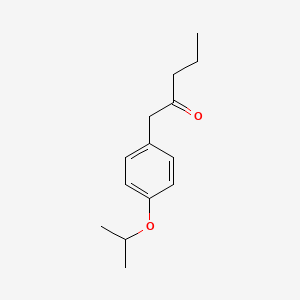

1-(4-Isopropoxyphenyl)pentan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-yloxyphenyl)pentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-5-13(15)10-12-6-8-14(9-7-12)16-11(2)3/h6-9,11H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKALYPREIVPOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aryl Alkyl Ketone Chemistry

Aryl alkyl ketones are a class of organic compounds characterized by a carbonyl group bonded to an aromatic (aryl) group and an aliphatic (alkyl) group. Current time information in Louisville, KY, US. This structural motif makes them highly versatile intermediates in organic synthesis and valuable scaffolds in medicinal chemistry. vensel.orgnumberanalytics.com The reactivity of aryl alkyl ketones is largely dictated by the interplay between the electron-donating or -withdrawing nature of the substituents on the aromatic ring and the structure of the alkyl chain.

The synthesis of aryl alkyl ketones is a well-established area of organic chemistry. organic-chemistry.org The classical and most common method is the Friedel-Crafts acylation , where an arene (in this case, isopropoxybenzene) reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov This method, however, can be limited by the need for stoichiometric amounts of the catalyst and can be problematic for substrates with acid-sensitive functional groups. rsc.org

In recent years, more efficient and milder catalytic methods have been developed. These include:

Palladium-catalyzed carbonylative cross-coupling reactions , which can form ketones from aryl halides and alkyl partners under a carbon monoxide atmosphere. rsc.org

Nickel-catalyzed reductive coupling of alkyl halides with aryl acids or anhydrides, offering an alternative pathway to these ketones. rsc.org

Palladium-catalyzed regioselective arylation of vinyl ethers , followed by hydrolysis, provides another modern route to access alkyl aryl ketones. rsc.orgnih.gov

The isopropoxy group on the phenyl ring of 1-(4-Isopropoxyphenyl)pentan-2-one is an electron-donating group, which would activate the ring towards electrophilic substitution and influence the regioselectivity of further reactions. The ketone's carbonyl group can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to form amines, and various alpha-functionalization reactions. Current time information in Louisville, KY, US.

Significance in Contemporary Organic Synthesis and Chemical Biology

Established Synthetic Pathways for Aryl Ketones

The construction of aryl ketones relies on a set of well-established reactions that form the backbone of modern organic synthesis. These methods can be broadly categorized by the key bond formations involved in assembling the final structure.

Strategies for Carbon-Carbon Bond Formation Leading to Pentan-2-one Scaffolds

The formation of the pentan-2-one carbon skeleton is a critical step in the synthesis of the target molecule. Several classic and contemporary methods are available for forging the necessary carbon-carbon bonds. fiveable.meyoutube.com

Friedel-Crafts Acylation: This is arguably the most important and widely used method for preparing aryl ketones. thieme-connect.de It involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a pentan-2-one scaffold attached to an aryl group, this would typically involve the reaction of the aromatic compound with pentanoyl chloride or a related acylating agent. A key advantage of this method is that the acyl group deactivates the aromatic ring to further substitution, preventing multiple acylations. thieme-connect.de

Grignard Reactions: The Grignard reaction provides a powerful tool for carbon-carbon bond formation. fiveable.me It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. To form a pentan-2-one structure, a suitable Grignard reagent could be reacted with an appropriate aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. organic-chemistry.org

Aldol (B89426) Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. alevelchemistry.co.uk It can be utilized to build larger carbon chains. For instance, the reaction of acetone (B3395972) with propanal could, in principle, lead to intermediates that can be converted to a pentan-2-one structure.

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile method for forming carbon-carbon bonds. alevelchemistry.co.uk While not a direct route to simple alkyl ketones, it is invaluable for creating more complex structures that can be subsequently modified.

The following table summarizes some of the key reactions for carbon-carbon bond formation:

| Reaction | Reactants | Key Features |

| Friedel-Crafts Acylation | Aromatic ring, Acyl halide/anhydride, Lewis acid | Forms aryl ketones directly, generally good regioselectivity. thieme-connect.de |

| Grignard Reaction | Organomagnesium halide, Aldehyde/Nitrile | Versatile for C-C bond formation, often requires a subsequent oxidation step. fiveable.meorganic-chemistry.org |

| Aldol Condensation | Two carbonyl compounds, Base or acid catalyst | Forms β-hydroxy carbonyl compounds, useful for chain extension. alevelchemistry.co.uk |

| Heck Reaction | Unsaturated halide, Alkene, Palladium catalyst | Creates substituted alkenes, valuable for complex molecule synthesis. alevelchemistry.co.uk |

Approaches for Isopropoxyphenyl Moiety Incorporation

The isopropoxyphenyl group is a key structural feature of the target molecule. Its introduction can be achieved through several synthetic routes.

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxyphenylacetone (B1242247) could be treated with 2-bromopropane (B125204) in the presence of a base to form the isopropoxy ether.

Nucleophilic Aromatic Substitution: In some cases, a nucleophilic aromatic substitution reaction can be employed, where an isopropyl alcohol or alkoxide displaces a suitable leaving group (like a halogen) on the aromatic ring. However, this is generally less common for this type of transformation compared to Williamson ether synthesis.

Radiosynthesis: For labeling studies, radiosynthesis of related compounds like o-isopropoxyphenyl N-methylcarbamate-14C has been performed. This involved the reaction of methyl isocyanate with o-isopropoxyphenol.

Precursor-Based Synthesis and Derivatization

The synthesis of this compound can also be approached by modifying existing precursors that already contain either the aryl or the ketone functionality.

Conversion from 1-(4-Isopropoxyphenyl)prop-2-en-1-ol (B15321771) and Related Alcohols

Aryl Substitution and Functionalization Reactions in Ketone Synthesis

A powerful strategy for the synthesis of complex aryl ketones involves the direct coupling of an aryl group with a ketone or a ketone precursor. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed α-Arylation of Ketones: This has emerged as a highly effective method for forming a bond between the α-carbon of a ketone and an aromatic ring. organic-chemistry.orgresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with a ketone enolate. researchgate.net The use of bulky, electron-rich phosphine ligands has been shown to be particularly effective for a wide variety of aryl halides and ketones. researchgate.net

Coupling with Boronic Acids: Palladium-catalyzed cross-coupling reactions between aryl boronic acids and acyl chlorides or nitriles provide a versatile route to aryl ketones. organic-chemistry.org These methods often proceed under mild conditions and tolerate a broad range of functional groups.

The following table highlights some palladium-catalyzed methods for aryl ketone synthesis:

| Coupling Partners | Catalyst System | Key Features |

| Aryl Halides/Triflates + Ketones | Pd catalyst + Phosphine ligand | Direct formation of α-aryl ketones, high efficiency and selectivity. organic-chemistry.orgresearchgate.net |

| Aryl Boronic Acids + Acyl Chlorides | Pd(PPh3)2Cl2 | Good yields under mild conditions. organic-chemistry.org |

| Aryl Boronic Acids + Alkyl Nitriles | Nickel or Palladium catalyst | Leads to a wide range of alkyl aryl ketones. organic-chemistry.org |

Catalytic Methods in Aryl Ketone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. The synthesis of aryl ketones has greatly benefited from the development of various catalytic systems.

Palladium Catalysis: As mentioned previously, palladium catalysts are central to many aryl ketone syntheses. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The choice of ligand is often crucial for achieving high catalytic activity and selectivity. researchgate.net For instance, N-heterocyclic carbene (NHC) palladium complexes have been shown to be active catalysts for the arylation of ketones with aryl chlorides. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed reactions have also been developed for the synthesis of aryl ketones. For example, the addition of arylboronic acids to alkyl nitriles can be effectively catalyzed by nickel complexes. organic-chemistry.org

Copper Catalysis: Copper-mediated couplings, such as the reaction of β-diketones with aryl halides, can be used to form α-aryl ketones. organic-chemistry.org

Photoredox Catalysis: A more recent development involves the use of photoredox catalysis in conjunction with organocatalysis for the direct β-functionalization of cyclic ketones with aryl ketones. nih.gov This method relies on the generation of radical intermediates that couple to form the desired product.

The ongoing development of new catalytic systems continues to expand the toolbox available to synthetic chemists for the efficient and selective preparation of this compound and a vast array of other valuable aryl ketones.

Palladium-Catalyzed Functionalizations (e.g., α-Arylation, Annulation)

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the synthesis of α-aryl ketones. The direct coupling of an aryl halide with a ketone provides a convenient and powerful method for creating this structural motif. acs.org

The palladium-catalyzed α-arylation of ketones has emerged as a general and highly useful synthetic method. nih.gov The general mechanism involves the generation of a ketone enolate in the presence of a base, which then couples with an aryl halide facilitated by a palladium catalyst. nih.gov The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) intermediate (Ar-Pd-X). acs.org

Transmetalation/Coordination : The ketone enolate displaces the halide on the palladium center to form an arylpalladium(II) enolate complex. acs.org

Reductive Elimination : This final step involves the formation of the new carbon-carbon bond, yielding the α-aryl ketone product and regenerating the active Pd(0) catalyst. acs.orgnih.gov

The success and efficiency of this process are highly dependent on the choice of ligands, the palladium source, and the base. The development of catalysts using sterically hindered, electron-rich alkylphosphine and N-heterocyclic carbene (NHC) ligands has significantly broadened the scope of this reaction to include a wide variety of ketones and aryl halides. nih.gov For instance, the combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a biphenyl-based phosphine ligand like Tol-BINAP has proven effective for coupling aryl bromides with ketones using sodium tert-butoxide (NaOt-Bu) as the base. acs.orgacs.org

A significant challenge in the α-arylation of unsymmetrical ketones is controlling the regioselectivity. For ketones with two enolizable positions (α,α'-hydrogens), arylation preferentially occurs at the less sterically hindered carbon (methyl > methylene (B1212753) >> methine). organic-chemistry.orgacs.org For example, the arylation of 2-methyl-3-pentanone (B165389) with an aryl bromide occurs exclusively at the methylene carbon, demonstrating the high selectivity achievable with appropriate catalyst systems. organic-chemistry.org Similarly, in the reaction of 3-methyl-2-butanone, arylation occurs on the methyl group, not the methine carbon. acs.org

The direct α-arylation of acetone, a simple and abundant feedstock, has been a long-standing challenge. Recent advancements have overcome this by employing specially designed P,N-ligands, such as Mor-DalPhos, which control reactivity and selectivity to achieve mono-arylation in high yields. organic-chemistry.org This method uses acetone itself as both the reagent and solvent, with cesium carbonate (Cs₂CO₃) as the base, highlighting a mild and efficient protocol. organic-chemistry.org

The table below summarizes various palladium catalyst systems used for the α-arylation of ketones.

Table 1: Palladium Catalyst Systems for α-Arylation of Ketones

| Catalyst System Components | Substrates | Key Features & Conditions |

|---|---|---|

| Pd₂(dba)₃ / Tol-BINAP / NaOt-Bu | Aryl bromides, various ketones | High regioselectivity for the less hindered side; compatible with functional groups like nitriles, ethers, and amides. acs.org |

| Pd₂(dba)₃ / Mor-DalPhos / Cs₂CO₃ | Aryl halides (Cl, Br, I), acetone | Selective mono-arylation of acetone; acetone serves as both reagent and solvent. organic-chemistry.org |

| Pd(OAc)₂ / Xantphos / K₃PO₄ | Aryl bromides, ketones | Suitable for base-sensitive functional groups due to the milder base (K₃PO₄). organic-chemistry.org |

Beyond simple arylation, palladium-catalyzed annulation reactions that proceed through sequential C-H bond activations represent a powerful strategy for constructing complex ring systems. acs.org These transformations can rapidly increase molecular complexity and provide access to diverse, biologically relevant scaffolds. acs.org

Other Transition Metal-Mediated Synthetic Approaches

While palladium catalysis is prominent, other transition metals are also effective for synthesizing aryl ketones. These alternative methods can offer different reactivity profiles, substrate scopes, or advantages in specific contexts.

Copper-Catalyzed Arylation: A ligand- and base-free copper-catalyzed method has been developed for the α-arylation of aromatic ketones. researchgate.net This approach utilizes silyl (B83357) enol ethers derived from ketones, which react with diaryliodonium salts as the aryl source. The process features good functional group tolerance and requires only a low catalyst loading, avoiding the need for strong bases. researchgate.net

Ruthenium-Catalyzed Arylation: Ruthenium catalysts can effectively promote the ortho-arylation of aromatic ketones. rsc.org Using a catalyst like RuH₂(CO)(PPh₃)₃, aromatic ketones can be arylated with arylboronates. rsc.org A proposed mechanism involves the addition of the Ru(II)-hydride to another ketone molecule to form a Ru(II)-alkoxide, which then undergoes transmetalation with the arylboronate before reductive elimination furnishes the product. rsc.org

Silver- and Gold-Catalyzed Reactions: Simple silver(I) and gold(I) salts are effective catalysts for a tandem reaction sequence that produces aromatic ketones from readily available propargyl esters. acs.orgnih.gov The proposed mechanism involves the metal catalyst promoting both a researchgate.netresearchgate.net-sigmatropic rearrangement and a subsequent formal Myers-Saito cyclization through alkyne activation. acs.orgnih.gov This method is tolerant of air and moisture and proceeds under mild conditions. acs.org

Cobalt-Catalyzed Cyclization: Cobalt catalysts have been used in the hydroarylative cyclization of enynes and aromatic ketones to produce functionalized pyrrolidines and dihydrofurans. rsc.org This reaction is thought to proceed via reduction of a Co(II) salt to an active Co(I) catalyst, which then mediates the cyclization. rsc.org

Transition-Metal-Free Approaches: To circumvent the costs and potential toxicity associated with transition metals, metal-free alternatives have been explored. One notable example is the Meerwein arylation, which uses diazonium tetrafluoroborate (B81430) salts and isopropenyl acetate (B1210297) to synthesize α-aryl methyl ketones under mild, scalable, and environmentally friendly conditions. acs.org Additionally, the reaction of N-Boc amides with Grignard reagents provides a catalyst-free pathway to aryl ketones via chemoselective cleavage of the C(O)-N bond. acs.org

The table below provides a comparative overview of different transition metal-mediated approaches.

Table 2: Other Transition Metal-Mediated and Metal-Free Syntheses of Aryl Ketones

| Metal/Method | Aryl Source | Ketone Source/Precursor | Key Features |

|---|---|---|---|

| Copper (Cu) | Diaryliodonium salts | Silyl enol ethers | Ligand- and base-free; mild conditions. researchgate.net |

| Ruthenium (Ru) | Arylboronates | Aromatic ketones | Directs arylation to the ortho position of the ketone's aryl group. rsc.org |

| Silver (Ag) / Gold (Au) | Propargyl esters (in situ) | Propargyl esters | Tandem rearrangement/cyclization; air and moisture tolerant. acs.orgnih.gov |

| Cobalt (Co) | Aromatic ketones | Enynes | Hydroarylative cyclization to form heterocyclic products. rsc.org |

Green Chemistry Considerations in Aryl Ketone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of aryl ketone synthesis, this involves developing more atom-economical, energy-efficient, and environmentally benign methodologies. nih.gov

A significant focus has been on replacing traditional, stoichiometric oxidants like chromic salts (e.g., PCC) and periodinanes, which generate toxic waste and are costly. chemistryviews.orggoogle.com Molecular oxygen (O₂), either from the air or as pure gas, is an ideal green oxidant because it is cheap, readily available, and produces water as the only byproduct. chemistryviews.orgacs.org

Recent innovations have paired the use of O₂ with alternative energy sources. For example, a visible-light-induced aerobic C-H oxidation reaction has been developed for producing aromatic ketones. chemistryviews.org This method uses a cerium chloride (CeCl₃) photocatalyst and water as the solvent, operating at room temperature under blue light and an air atmosphere. chemistryviews.org This process is not only economical but also environmentally friendly. chemistryviews.org Similarly, another photocatalytic method uses an inexpensive organic photocatalyst (thioxanthone), O₂ as the oxidant, and ethyl acetate as a green solvent to synthesize α-keto thiol esters, which are precursors to α-keto sulfides. acs.org

Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, offers another green approach by reducing or eliminating the need for bulk solvents. nih.gov A mechanochemical method for the allylation of ketones has been developed using potassium allyltrifluoroborate, with water used as a liquid-assisted grinding (LAG) medium. nih.gov This technique is energy-efficient and generates non-toxic, water-soluble salts as byproducts, aligning with several green chemistry principles. nih.gov

The table below highlights key green chemistry strategies applied to the synthesis of aryl ketones and related compounds.

Table 3: Green Chemistry Strategies in Aryl Ketone Synthesis

| Green Chemistry Principle | Strategy/Methodology | Example | Advantages |

|---|---|---|---|

| Use of Renewable Feedstocks & Safer Solvents | Use of water as a solvent; mechanochemistry | Visible-light-driven C-H oxygenation in water. chemistryviews.org | Reduces reliance on volatile organic compounds (VOCs); water is non-toxic and abundant. chemistryviews.orgnih.gov |

| Atom Economy & Waste Prevention | Use of O₂/air as the oxidant | Photocatalytic aerobic C-H oxidation. chemistryviews.org | Avoids stoichiometric, toxic metal-based oxidants; water is the only byproduct. chemistryviews.orgacs.org |

| Design for Energy Efficiency | Use of visible light or mechanical force | Photocatalysis with CeCl₃ or thioxanthone; mechanochemical allylation. chemistryviews.orgnih.govacs.org | Reduces energy consumption compared to high-temperature reactions; utilizes sustainable energy sources. chemistryviews.orgacs.org |

Reactivity and Chemical Transformations of 1 4 Isopropoxyphenyl Pentan 2 One

Fundamental Reaction Pathways of the Ketone Functionality

The polarized carbon-oxygen double bond of the ketone is the principal site of reactivity, making the carbonyl carbon an electrophilic center. Additionally, the protons on the carbons adjacent to the carbonyl group exhibit acidity, enabling reactions via enol or enolate intermediates.

The electrophilic carbonyl carbon of 1-(4-isopropoxyphenyl)pentan-2-one is a prime target for nucleophiles. This leads to addition reactions where the pi bond of the carbonyl is broken, and a new sigma bond is formed with the nucleophile.

A quintessential example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) acts as a potent carbon-based nucleophile. masterorganicchemistry.comleah4sci.com The reaction with this compound proceeds via nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.comyoutube.com

Another significant nucleophilic addition pathway is the Wittig reaction , which converts ketones into alkenes. wikipedia.org This reaction employs a phosphorus ylide (Wittig reagent). The reaction mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. total-synthesis.comudel.edu This intermediate then collapses to form the final alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. udel.edumasterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Reagent(s) | Intermediate | Product |

| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr) in Diethyl Ether2. Aqueous acid (H₃O⁺) | Magnesium alkoxide | 1-(4-Isopropoxyphenyl)-2-methylpentan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) in THF | Oxaphosphetane | 1-(4-Isopropoxyphenyl)-2-methylenepentane |

The protons on the carbons alpha (α) to the carbonyl group (C1 and C3) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. magritek.com This enolate exists in resonance with the corresponding enol. The formation of this enolate is central to several important carbon-carbon bond-forming reactions.

The aldol (B89426) condensation is a characteristic reaction involving enolates. magritek.com Under basic conditions, the enolate of this compound can attack the electrophilic carbonyl carbon of another molecule of the same ketone (a self-condensation) or a different carbonyl compound (a crossed-condensation). This initially forms a β-hydroxy ketone, which can subsequently dehydrate, often with heat or under acidic/basic conditions, to yield an α,β-unsaturated ketone. magritek.com The reaction can be chemoselective, and solvent-free conditions have been shown to improve selectivity in some cases. researchgate.net

Table 2: Enolization and Subsequent Reactivity

| Process | Conditions | Key Intermediate | Potential Product (Self-Condensation) |

| Enolate Formation | Base (e.g., NaOH, LDA) | Enolate ion | N/A |

| Aldol Condensation | Base (e.g., NaOH) or Acid (e.g., H⁺) | β-hydroxy ketone | 4-hydroxy-3-propyl-1,5-bis(4-isopropoxyphenyl)pentan-2-one |

| Aldol Dehydration | Heat, Acid or Base | Enone (α,β-unsaturated ketone) | 3-propyl-1,5-bis(4-isopropoxyphenyl)pent-3-en-2-one |

Oxidative and Reductive Transformations

The ketone functionality can be either oxidized to form an ester or reduced to an alcohol or a completely deoxygenated alkane, depending on the reagents and conditions employed.

A significant oxidative transformation for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction is regioselective, with the migratory aptitude of the adjacent carbon groups determining which bond is cleaved. The general order of migratory ability is tertiary alkyl > secondary alkyl > benzyl (B1604629)/aryl > primary alkyl > methyl. adichemistry.com For this compound, the two groups are a 4-isopropoxybenzyl group and a propyl group (a primary alkyl). Based on the established migratory hierarchy, the 4-isopropoxybenzyl group is expected to migrate preferentially, yielding the corresponding ester.

Ketones are readily reduced to secondary alcohols. A common and mild reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . commonorganicchemistry.comwikipedia.org This reagent selectively reduces aldehydes and ketones and is typically used in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comwikipedia.org The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) converts the ketone into an alkane. This can be achieved through catalytic hydrogenation or hydrodeoxygenation processes.

Hydrodeoxygenation (HDO) is a catalytic process that removes the oxygen atom from the carbonyl group, ultimately yielding an alkane. cetjournal.it This transformation is crucial for upgrading biomass-derived oils, which are rich in oxygenated compounds like ketones. acs.org The process often proceeds in a stepwise manner. First, the ketone is hydrogenated to the corresponding secondary alcohol. This is followed by an acid-catalyzed dehydration of the alcohol to form an alkene intermediate. Finally, the alkene is hydrogenated to the saturated alkane. acs.org This entire sequence can often be performed in a single pot using a bifunctional catalyst that possesses both metal sites for hydrogenation and acid sites for dehydration. acs.orgrsc.org

Table 3: Summary of Oxidative and Reductive Pathways

| Transformation | Reagent(s)/Catalyst | Intermediate(s) | Product |

| Baeyer-Villiger Oxidation | m-CPBA | Criegee intermediate | 4-Isopropoxybenzyl propanoate |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) in Methanol | Alkoxide | 1-(4-Isopropoxyphenyl)pentan-2-ol |

| Hydrodeoxygenation (HDO) | H₂, Pd-Zr/HZSM-5 catalyst acs.org | Alcohol, Alkene | 1-(4-Isopropoxyphenyl)pentane |

Photochemical Reactivity of Aryl Alkyl Ketones

Aryl alkyl ketones are well-known for their rich and varied photochemical reactivity, primarily involving Norrish Type I and Norrish Type II reactions. wikipedia.orgslideshare.net These reactions are initiated by the absorption of ultraviolet light, which promotes the carbonyl group to an excited electronic state (n-π* transition). scispace.comslideshare.net The subsequent pathways are determined by the molecular structure and reaction conditions.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgscispace.com Upon excitation by UV radiation, the ketone molecule can form a singlet excited state, which may then convert to a more stable triplet state through intersystem crossing. numberanalytics.com Cleavage from either state generates two radical fragments. wikipedia.org

For this compound, α-cleavage can occur on either side of the carbonyl group. This results in the formation of an acyl radical and an alkyl radical. The stability of the resulting radicals often dictates the preferred cleavage pathway. wikipedia.org

Path A: Cleavage of the bond between the carbonyl carbon and the methylene group (C2-C1 bond) yields a 4-isopropoxybenzyl radical and a pentanoyl radical. Path B: Cleavage of the bond between the carbonyl carbon and the propyl group (C2-C3 bond) yields a 4-isopropoxyacetoyl radical and a propyl radical.

The generated radical pair can then undergo several secondary reactions: youtube.com

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl or benzyl radical. youtube.comrsc.org

Recombination: The radical fragments can recombine to reform the original ketone. youtube.com

Disproportionation: Hydrogen atom transfer between radicals can lead to the formation of an aldehyde and an alkene. wikipedia.orgyoutube.com

| Cleavage Path | Initial Radical Pair | Products after Decarbonylation |

|---|---|---|

| Path A (C1-C2 Cleavage) | 4-Isopropoxybenzyl Radical + Pentanoyl Radical | 4-Isopropoxybenzyl Radical + Butyl Radical + CO |

| Path B (C2-C3 Cleavage) | Propyl Radical + 4-Isopropoxyacetoyl Radical | Propyl Radical + 4-Isopropoxyphenylmethyl Radical + CO |

When an aryl alkyl ketone possesses hydrogen atoms on the γ-carbon (the third carbon from the carbonyl group), the Norrish Type II reaction becomes a dominant photochemical pathway. scispace.comresearchgate.net This process is initiated by the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state. scispace.comyoutube.com This hydrogen transfer results in the formation of a 1,4-biradical intermediate. scispace.comresearchgate.net

In the case of this compound, the γ-carbon is part of the propyl group attached to the carbonyl. The 1,4-biradical intermediate can then undergo two primary competing secondary reactions: scispace.comresearchgate.net

Cleavage (Fragmentation): The biradical can cleave at the α,β-carbon bond to yield an enol and an alkene. scispace.com For this specific ketone, this would result in the formation of 1-(4-isopropoxyphenyl)prop-1-en-2-ol (which tautomerizes to 4'-isopropoxyacetophenone) and propene.

Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. scispace.comresearchgate.net

The competition between fragmentation and cyclization is influenced by factors such as solvent polarity and structural constraints. scispace.com

The efficiency and outcome of Norrish-type photoreactions are highly sensitive to the conformation of the ketone and the resulting biradical intermediates. researchgate.netnih.gov For the Norrish Type II reaction to occur, the molecule must adopt a conformation that allows the carbonyl oxygen to approach a γ-hydrogen within a suitable distance and geometry for abstraction.

Research on various aryl alkyl ketones has shown that environmental constraints, such as inclusion within zeolites or cyclodextrins, can dramatically alter the product distribution. researchgate.netresearchgate.net These "super-cage" effects can restrict the conformational mobility required for either the hydrogen abstraction step or the subsequent cyclization of the 1,4-biradical. researchgate.netresearchgate.net For example, if the biradical is held in a conformation where the radical centers are too far apart for bond formation, cyclization is suppressed, and fragmentation or reverse hydrogen transfer may become the dominant pathways. nih.gov The polarity of the solvent can also influence the relative energies of the excited states and the lifetime of the biradical, thereby affecting the final product ratio. scispace.com

| Reaction Pathway | Key Intermediate | Final Products |

|---|---|---|

| Fragmentation | 1,4-Biradical | 4'-Isopropoxyacetophenone + Propene |

| Cyclization (Norrish-Yang) | 1-(4-Isopropoxyphenyl)-2-propylcyclobutanol |

Electrophilic and Nucleophilic Substitution on the Aromatic Ring

The isopropoxy-substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The isopropoxy group (-O-CH(CH₃)₂) is an activating group and an ortho, para-director. uci.edu This is because the oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during the attack by an electrophile. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the isopropoxy group. uci.edu

Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho and para substituted products with respect to the isopropoxy group. libretexts.orgyoutube.com The presence of the bulky isopropoxy group and the pentan-2-one chain may introduce steric hindrance, potentially favoring substitution at the less hindered para position (relative to the isopropoxy group, which is the meta position relative to the alkyl chain).

Nucleophilic aromatic substitution (NAS), in contrast, is unlikely for this molecule under standard conditions. libretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a good leaving group (like a halide). libretexts.org The isopropoxy group is electron-donating, and the ketone group is only moderately deactivating, making the ring electron-rich and thus not susceptible to attack by nucleophiles.

Advanced Functionalization and Rearrangement Strategies

Directing the functionalization to specific C-H bonds within the aliphatic chain of a molecule is a significant challenge in modern organic synthesis. researchgate.net Recent advances have focused on transition-metal-catalyzed C-H activation, which allows for the selective conversion of inert C-H bonds into new functional groups. nih.govacs.org

For a molecule like this compound, the aliphatic chain possesses multiple C(sp³)-H bonds at the β, γ, and δ positions relative to the carbonyl group. Palladium-catalyzed reactions, often guided by specialized ligands, have shown promise in functionalizing such positions. nih.govnih.gov For instance, systems have been developed that can selectively arylate the γ-methylene C-H bonds of linear aliphatic acids. nih.gov While ketones present a different substrate class, the principles of using a directing group (in this case, the carbonyl oxygen) to guide a metal catalyst to a specific C-H bond are applicable. researchgate.net Such strategies could potentially be used to introduce aryl groups or other functionalities onto the pentanone chain of this compound, providing a pathway to complex derivatives that would be difficult to access through traditional synthetic methods.

Intermolecular and Intramolecular Annulation Reactions

A comprehensive review of available scientific literature did not yield specific studies or detailed research findings concerning the participation of this compound in either intermolecular or intramolecular annulation reactions. While ketones bearing α-methylene groups are known to be potential substrates for various cyclization and ring-forming reactions, such as the Gewald or Hantzsch syntheses, no documented examples specifically utilizing this compound as the starting material could be identified. Therefore, no experimental data, reaction conditions, or product characterizations for the annulation of this particular compound can be provided.

Aldol-Type Condensations and Related Carbonyl Chemistry

Similarly, a thorough search for research detailing the involvement of this compound in aldol-type condensations or related carbonyl chemistry did not uncover any specific examples. The structure of this compound possesses α-hydrogens on both sides of the carbonyl group, making it theoretically susceptible to enolate formation and subsequent aldol addition or condensation reactions. However, no published studies were found that specifically investigate the self-condensation of this ketone or its cross-condensation with other carbonyl compounds. As a result, there are no detailed research findings, such as reaction yields, stereochemical outcomes, or specific catalysts used for this compound in aldol-type reactions.

Spectroscopic Characterization and Structural Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For 1-(4-isopropoxyphenyl)pentan-2-one, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the isopropoxy group, and the protons of the pentan-2-one chain. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as two doublets in the range of δ 6.8-7.2 ppm. The methine proton of the isopropoxy group would be a septet around δ 4.5 ppm, while the methyl protons of this group would be a doublet near δ 1.3 ppm. The protons on the pentan-2-one chain would exhibit characteristic multiplets corresponding to their positions relative to the carbonyl group.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the proton NMR data. The carbonyl carbon of the ketone would be the most downfield signal, typically around δ 208 ppm. The aromatic carbons would appear in the δ 115-160 ppm region, with the carbon attached to the isopropoxy group being more shielded. The carbons of the isopropoxy and pentan-2-one groups would have characteristic shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to isopropoxy) | 6.8-6.9 | d |

| Aromatic (meta to isopropoxy) | 7.1-7.2 | d |

| Isopropoxy CH | ~4.5 | sept |

| Methylene (B1212753) (adjacent to ring) | ~3.6 | s |

| Methylene (adjacent to C=O) | ~2.4 | t |

| Isopropoxy CH₃ | ~1.3 | d |

| Pentan-2-one CH₂ | ~1.6 | sext |

| Pentan-2-one CH₃ | ~0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~208 |

| Aromatic C-O | ~158 |

| Aromatic C-C | ~130 |

| Aromatic C-H | ~115 |

| Isopropoxy CH | ~70 |

| Methylene (adjacent to ring) | ~50 |

| Methylene (adjacent to C=O) | ~45 |

| Isopropoxy CH₃ | ~22 |

| Pentan-2-one CH₂ | ~18 |

| Pentan-2-one CH₃ | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) group of the ketone at approximately 1715 cm⁻¹. Other characteristic peaks would include those for the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations just below 3000 cm⁻¹, and the C-O stretching of the ether linkage in the isopropoxy group around 1240 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Ketone C=O Stretch | ~1715 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Ether Stretch | 1260-1200 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 220.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 220. The fragmentation pattern would likely involve cleavage at the C-C bond adjacent to the carbonyl group (α-cleavage), leading to fragments corresponding to the acylium ion and the benzyl-type radical. Another common fragmentation pathway for ketones is the McLafferty rearrangement.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 220 |

| [M - CH₃CH₂CH₂]⁺ | 177 |

| [CH₃CH₂CH₂CO]⁺ | 71 |

| [HOC₆H₄CH₂]⁺ | 107 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands. The spectrum would likely show a strong absorption band around 220-230 nm corresponding to the π → π* transition of the benzene ring and a weaker band around 270-280 nm for the n → π* transition of the carbonyl group.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~225 |

| n → π* | ~275 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Stereochemistry

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information. It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for the precise determination of the conformation of the pentan-2-one chain and the orientation of the isopropoxyphenyl group relative to the rest of the molecule. As this compound does not possess a chiral center, its stereochemistry is achiral. The crystal packing would also be elucidated, showing how the molecules are arranged in the solid state and detailing any intermolecular interactions such as C-H···O hydrogen bonds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, for this compound would require experimental determination of its crystal structure. In the absence of such data, a conclusive description of these interactions is not possible.

The molecular structure of this compound contains a carbonyl group which can act as a hydrogen bond acceptor. The aromatic phenyl ring provides a region of π-electron density, making π-π stacking interactions with neighboring molecules plausible. However, the specific geometry and energetic significance of these potential interactions remain undetermined without experimental validation.

Investigation of Solid-State Packing Arrangements

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict molecular geometries, electronic structures, and reactivity. Similarly, molecular dynamics simulations provide insights into the conformational landscape and dynamic behavior of molecules. However, the application of these sophisticated computational techniques is highly specific to the molecule under investigation.

The scientific community has extensively utilized these methods to study a wide array of organic compounds, including aromatic ketones and other related structures. These studies have provided valuable information on reaction mechanisms, stereoselectivity, and the influence of various substituents on the chemical and physical properties of molecules.

Unfortunately, without published research specifically on this compound, any attempt to generate the requested data would be speculative and would not meet the standards of scientific accuracy. The detailed tables of computational data, such as bond lengths, angles, energies, and reaction barriers, are products of rigorous scientific investigation and cannot be created without such a foundation.

We recommend monitoring scientific databases and journals for future research on this compound. As new studies are published, the computational data required to construct the requested article may become available.

Computational Chemistry Studies of 1 4 Isopropoxyphenyl Pentan 2 One

Simulation of Spectroscopic Parameters for Data Interpretation

In the field of computational chemistry, the simulation of spectroscopic parameters serves as a powerful tool for the interpretation and validation of experimental data. By employing theoretical models, researchers can predict the spectroscopic properties of a molecule, such as 1-(4-isopropoxyphenyl)pentan-2-one, and compare these predictions with experimental spectra. This comparative analysis aids in the structural elucidation of newly synthesized compounds and provides deeper insights into their electronic and vibrational characteristics. The most common theoretical approach for this purpose is Density Functional Theory (DFT), often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p). nih.gov This methodology allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions relevant to ultraviolet-visible (UV-Vis) spectroscopy.

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following this, the optimized structure is used to simulate its spectroscopic parameters. For instance, the simulation of NMR spectra involves calculating the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. Similarly, IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities, which arise from the molecular vibrations at different energy levels. For UV-Vis spectra, time-dependent DFT (TD-DFT) is commonly employed to calculate the energies of electronic transitions between molecular orbitals.

It is important to note that the accuracy of these simulations is dependent on the level of theory and the basis set used. While these computational methods provide valuable predictions, they are most powerful when used in conjunction with experimental results. The correlation between simulated and experimental data can confirm the proposed structure of a compound and help in the precise assignment of spectroscopic signals.

Hypothetical Simulated ¹H NMR Data

The simulated ¹H NMR chemical shifts are calculated based on the magnetic environment of each proton in the molecule. The predicted values help in assigning the signals observed in an experimental spectrum.

| Proton Assignment | Hypothetical Simulated Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to isopropoxy) | 7.15 | d | 2H |

| Ar-H (meta to isopropoxy) | 6.85 | d | 2H |

| CH (isopropoxy) | 4.50 | sept | 1H |

| CH₂ (benzyl) | 3.60 | s | 2H |

| CH₂ (adjacent to carbonyl) | 2.40 | t | 2H |

| CH₂ (middle of pentyl chain) | 1.55 | sext | 2H |

| CH₃ (terminal) | 0.90 | t | 3H |

| CH₃ (isopropoxy) | 1.30 | d | 6H |

Hypothetical Simulated ¹³C NMR Data

The simulated ¹³C NMR chemical shifts provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Hypothetical Simulated Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 208.0 |

| Ar-C (quaternary, attached to O) | 158.0 |

| Ar-C (quaternary, attached to CH₂) | 130.0 |

| Ar-CH (ortho to isopropoxy) | 129.5 |

| Ar-CH (meta to isopropoxy) | 115.0 |

| CH (isopropoxy) | 70.0 |

| CH₂ (benzyl) | 45.0 |

| CH₂ (adjacent to carbonyl) | 40.0 |

| CH₂ (middle of pentyl chain) | 25.0 |

| CH₃ (terminal) | 14.0 |

| CH₃ (isopropoxy) | 22.0 |

Hypothetical Simulated IR Data

The simulated IR spectrum predicts the vibrational frequencies corresponding to different functional groups within the molecule.

| Vibrational Mode | Hypothetical Simulated Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch (ketone) | 1715 | Strong |

| C=C stretch (aromatic) | 1600, 1500 | Medium |

| C-O stretch (ether) | 1250 | Strong |

Hypothetical Simulated UV-Vis Data

The simulated UV-Vis spectrum indicates the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions.

| Electronic Transition | Hypothetical Simulated λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | 225 | High |

| n → π | 275 | Low |

Metabolic Transformations of Aryl Alkyl Ketones in Mechanistic Contexts

Enzymatic Pathways in Xenobiotic Metabolism Relevant to Ketones

The metabolism of foreign compounds is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.

Cytochrome P450-Mediated Oxidations and Reductions

The Cytochrome P450 (CYP450) superfamily of heme-containing enzymes is a primary driver of Phase I metabolism, catalyzing a wide array of oxidative and reductive reactions. mdpi.comyoutube.com For an aryl alkyl ketone like 1-(4-Isopropoxyphenyl)pentan-2-one, several CYP450-mediated transformations are plausible.

Oxidative Pathways:

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the ortho position to the isopropoxy group, due to its activating effect.

O-Dealkylation: The isopropoxy group is a target for oxidative O-dealkylation, which would yield a p-hydroxyphenyl metabolite and acetone (B3395972).

Aliphatic Hydroxylation: The alkyl chain can undergo hydroxylation at various positions, leading to the formation of alcohol metabolites.

Reductive Pathways:

The ketone functional group itself can undergo reduction to a secondary alcohol, a reaction that can be catalyzed by NADPH-cytochrome P450 reductase in microsomes. nih.gov

These oxidative and reductive processes result in metabolites with exposed hydroxyl or carboxyl groups, making them amenable to subsequent conjugation reactions. The specific CYP450 isozymes involved in the metabolism of aryl alkyl ketones can vary between species. nih.gov

Conjugation Reactions

Following Phase I modifications, the resulting metabolites often undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, attach polar endogenous molecules to the xenobiotic, further increasing its water solubility and facilitating its elimination.

For the metabolites of this compound, the primary conjugation pathways would involve:

Glucuronidation: Metabolites with hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

A study on the metabolism of a similar compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, found that its metabolites were excreted as both sulfate (B86663) and glucuronide conjugates. nih.gov

| Reaction Type | Enzyme Family | Potential Substrate (Metabolite of this compound) | Product |

| Glucuronidation | UGTs | Hydroxylated metabolites | Glucuronide conjugate |

| Sulfation | SULTs | Hydroxylated metabolites | Sulfate conjugate |

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter in drug discovery. nist.gov It is typically assessed in vitro using liver fractions such as microsomes or S9, or intact hepatocytes. admescope.comnih.gov These systems contain the necessary enzymes for Phase I and Phase II metabolism. nih.goveuropa.eu The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. admescope.com

For this compound, an in vitro metabolic stability assay would likely reveal a moderate to high clearance, given the various potential sites for metabolism. The identification of the resulting metabolites is crucial for understanding the complete metabolic profile. This is typically achieved using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov

Based on the established metabolic pathways for similar compounds, the following table outlines the potential metabolites of this compound.

| Metabolite | Proposed Metabolic Pathway |

| 1-(4-Hydroxyphenyl)pentan-2-one | O-Deisopropylation |

| 1-(4-Isopropoxy-3-hydroxyphenyl)pentan-2-one | Aromatic hydroxylation |

| 1-(4-Isopropoxyphenyl)pentan-2-ol | Ketone reduction |

| 1-(4-Isopropoxyphenyl)pentan-1,2-diol | Ketone reduction and aliphatic hydroxylation |

Interconversion with Related Functional Groups under Biological Conditions

A significant metabolic pathway for ketones is their reversible reduction to secondary alcohols. libretexts.org In the case of this compound, the carbonyl group can be reduced to a hydroxyl group, forming 1-(4-Isopropoxyphenyl)pentan-2-ol. This reaction is often catalyzed by aldo-keto reductases (AKRs) and carbonyl reductases (CRs), which are present in the cytosol. admescope.com

This interconversion is a dynamic equilibrium, and the direction of the reaction can depend on the cellular environment and the specific enzymes involved. The resulting secondary alcohol can then be a substrate for Phase II conjugation reactions, as described earlier. The interconversion between alcohols and ketones is a fundamental process in the metabolism of many endogenous and xenobiotic compounds. chemrxiv.org

Comparative Metabolic Fate of Diverse Carbonyl Compounds

The metabolic fate of a carbonyl compound is highly dependent on its chemical structure. While aryl alkyl ketones like this compound are subject to the metabolic pathways described above, other carbonyl compounds undergo different transformations.

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones and are readily oxidized to carboxylic acids by aldehyde dehydrogenases (ALDHs). admescope.com This is a major metabolic route for aldehydes that is not available to ketones.

Steric Hindrance: The steric environment around the carbonyl group can significantly influence its susceptibility to reduction. Bulky substituents adjacent to the carbonyl can hinder the approach of reducing enzymes.

Electronic Effects: The electronic properties of the aryl ring can also affect metabolism. Electron-donating groups, such as the isopropoxy group in this compound, can activate the ring towards oxidative metabolism.

The study of the metabolism of a variety of carbonyl-containing compounds, including natural products and synthetic chemicals, reveals a diverse array of biotransformation pathways. nih.govnih.gov Understanding these comparative metabolic fates is essential for predicting the disposition and potential toxicity of new chemical entities.

Applications in Advanced Materials Science and Organic Synthesis

Utilization as a Building Block and Synthetic Intermediate

In the field of organic synthesis, the value of a compound is often measured by its ability to serve as a starting point for the construction of more intricate molecular architectures. uschemfine.com 1-(4-Isopropoxyphenyl)pentan-2-one is well-suited for this role due to the inherent reactivity of its constituent parts.

As a substituted ketone, this compound can be considered a valuable synthetic intermediate. Ketones are a cornerstone of organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate, a powerful nucleophile. ncert.nic.in This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.

For instance, the acetoacetic ester synthesis is a classic method for preparing ketones and their derivatives. youtube.com While not a β-keto ester itself, this compound shares the β-keto structural motif, which is central to the reactivity of β-keto esters. fiveable.mefiveable.me This suggests that it can undergo similar transformations, such as alkylation and acylation at the C1 position, to generate a diverse range of more complex ketones. These products could, in turn, serve as precursors for pharmaceuticals, agrochemicals, and other fine chemicals.

Furthermore, the ketone functionality can be transformed into other functional groups. For example, reduction of the ketone would yield the corresponding secondary alcohol, 1-(4-isopropoxyphenyl)pentan-2-ol. This alcohol could then be used in esterification or etherification reactions. Alternatively, reductive amination of the ketone could lead to the formation of the corresponding amine, opening up pathways to nitrogen-containing compounds. The synthesis of 1-aryl-2-propanones, which are structurally analogous to this compound, highlights the utility of this class of compounds in preparing more complex molecules. researchgate.net

The isopropoxyphenyl group also offers a site for further functionalization. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic properties and steric profile of the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | Substituted ketones |

| Aldol (B89426) Condensation | Base or Acid, Aldehyde or Ketone | β-Hydroxy ketones |

| Reduction | Reducing agent (e.g., NaBH₄) | Secondary alcohols |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amines |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid | Substituted aromatic compounds |

The development of novel synthetic methods is a continuous endeavor in organic chemistry. acs.org Compounds like this compound can serve as test substrates for new reactions or as building blocks in the design of new synthetic strategies. For example, palladium-catalyzed reactions of allyl β-keto carboxylates have been shown to be powerful tools for the synthesis of α-allyl ketones and other unsaturated systems. nih.gov Given the structural similarities, it is conceivable that this compound could be a suitable substrate for similar transition-metal-catalyzed transformations.

The development of enantioselective reactions is of particular importance, especially in the pharmaceutical industry. The enantioselective hydrogenation of β-keto esters using chiral ruthenium complexes is a well-established method for producing chiral alcohols. researchgate.net Similar methodologies could potentially be developed for the asymmetric reduction of this compound to afford enantiomerically enriched 1-(4-isopropoxyphenyl)pentan-2-ol, a potentially valuable chiral building block.

Potential for Integration into Functional Materials

The search for new materials with tailored optical and electronic properties is a driving force in materials science. While there is no specific data on the integration of this compound into functional materials, its molecular structure suggests potential in this area.

The 4-isopropoxyphenyl group is an electron-donating group, which can influence the electronic properties of the molecule. When combined with an electron-withdrawing group, this can lead to the formation of a "push-pull" system, which is a common design motif for chromophores used in nonlinear optics and as dyes in various applications. While the pentan-2-one moiety is not a strong electron-withdrawing group, it can be chemically modified to introduce such functionality.

Furthermore, the aromatic nature of the isopropoxyphenyl group suggests that derivatives of this compound could be explored as components of organic electronic materials. For example, extended π-conjugated systems are essential for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). By incorporating this compound into larger, more conjugated structures, it may be possible to create new materials with interesting semiconducting or light-emitting properties. The electronic properties of molecules containing fluorinated phenyl groups, which are often used in organic electronics, have been studied in detail, and similar investigations could be extended to compounds containing the isopropoxyphenyl group. researchgate.net

Table 2: Potential Functional Material Applications of this compound Derivatives

| Application Area | Required Molecular Features | Potential Role of this compound Derivative |

| Chromophores | Push-pull electronic structure, extended π-conjugation | As a building block to create molecules with tailored absorption and emission properties. |

| Organic Field-Effect Transistors (OFETs) | Planar, conjugated structure for efficient charge transport | As a component of a larger conjugated system to influence molecular packing and electronic properties. |

Catalytic Applications of Coordination Complexes

The ketone and ether functionalities of this compound make it a potential ligand for metal ions. The formation of coordination complexes can lead to novel catalytic activities. The coordination of iron(III) cations to β-keto esters, for instance, has been shown to be important in iron-catalyzed Michael addition reactions. nih.gov The β-keto functionality in this compound could similarly chelate to metal centers, creating a chiral environment if the ligand is resolved, or acting as a scaffold to influence the reactivity at the metal center.

These coordination complexes could find applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The isopropoxy group could also play a role in modulating the solubility and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic performance. While speculative, the exploration of the coordination chemistry of this compound and the catalytic activity of its metal complexes represents a potential avenue for future research.

Q & A

Basic: What are the established synthetic routes for 1-(4-Isopropoxyphenyl)pentan-2-one?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where 4-isopropoxyphenylacetyl chloride reacts with a propane-derived Grignard reagent. Alternative routes include ketone functionalization using palladium-catalyzed cross-coupling or nucleophilic substitution of pre-functionalized aryl halides. Safety protocols for handling reactive intermediates (e.g., acyl chlorides) require inert atmospheres and controlled temperatures . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and spectroscopic validation (NMR, IR) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Optimization requires systematic variation of:

- Catalyst loading (e.g., AlCl₃ for Friedel-Crafts, 0.5–2.0 equivalents).

- Temperature (20–80°C to balance reactivity vs. decomposition).

- Solvent polarity (aprotic solvents like dichloromethane reduce side reactions).

Monitor reaction progress via TLC and in situ IR spectroscopy to detect intermediates. Advanced strategies include flow chemistry for precise control and microwave-assisted synthesis to accelerate kinetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., isopropoxy group splitting patterns at δ 1.2–1.4 ppm).

- HRMS : Confirms molecular ion ([M+H]⁺) and fragmentation pathways.

- GC-MS : Detects volatile impurities (e.g., residual solvents or unreacted precursors) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How to address contradictions in spectral data (e.g., unexpected coupling in NMR)?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities.

- Variable-temperature NMR : Identifies conformational exchange.

- Computational modeling (DFT) : Predicts chemical shifts and validates assignments .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for volatile intermediates.

- Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services .

Advanced: How to design experiments mitigating hazards from reactive intermediates?

Methodological Answer:

- Glovebox use : For air-sensitive reagents (e.g., Grignard compounds).

- In-line sensors : Monitor toxic gas emissions (e.g., HCl during acyl chloride reactions).

- Microscale techniques : Reduce quantities to limit exposure risks .

Advanced: How does the isopropoxy substituent influence electronic and steric properties?

Methodological Answer:

The isopropoxy group:

- Electronically : Acts as an electron-donating group via resonance, activating the aryl ring toward electrophilic substitution.

- Sterically : Hinders ortho-position reactivity, directing reactions to the para position.

Compare with methyl or methoxy analogs using Hammett plots or computational electrostatic potential maps .

Basic: What metabolic pathways are hypothesized for this ketone?

Methodological Answer:

Analogous to pentan-2-one derivatives, proposed pathways include:

- Phase I metabolism : Cytochrome P450-mediated oxidation to carboxylic acids.

- Phase II conjugation : Glucuronidation or sulfation of hydroxylated metabolites.

Validate using in vitro hepatocyte assays with LC-MS metabolite profiling .

Advanced: What experimental approaches elucidate metabolic stability in biological systems?

Methodological Answer:

- Radiolabeled studies : Use ¹⁴C-labeled compound to track metabolite distribution.

- Mass spectrometry imaging : Spatial mapping in tissue sections.

- Enzyme inhibition assays : Identify specific CYP450 isoforms involved .

Advanced: How to resolve contradictions in published reactivity data across studies?

Methodological Answer:

- Multivariate analysis : Correlate reaction variables (solvent, catalyst) with yields.

- Collaborative validation : Reproduce experiments in independent labs with standardized protocols.

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., 4-methylphenyl analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.